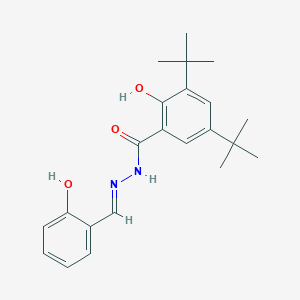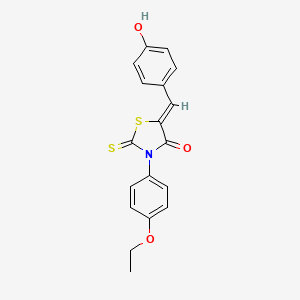acetate](/img/structure/B6060772.png)
methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridazine family and has been synthesized using various methods.
科学的研究の応用
Methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
作用機序
The mechanism of action of methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be attributed to its HDAC inhibitory activity. It has also been reported to inhibit the activity of topoisomerase II, which may lead to DNA damage and cell death. This compound has been shown to have low toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
実験室実験の利点と制限
Methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have low toxicity in normal cells, making it a potentially safe therapeutic agent. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy in vivo has not been extensively studied.
将来の方向性
There are several future directions for methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate research. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy in vivo using animal models of cancer and other diseases. Additionally, this compound could be further modified to improve its potency and selectivity, which may lead to the development of more effective therapeutic agents.
合成法
Methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate can be synthesized using various methods, including the reaction of 4-amino-1-piperidinecarboxylic acid with phenylacetyl chloride, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 4-amino-1-piperidinecarboxylic acid with 2-chloro-1-(4-methoxyphenyl)ethanone, followed by cyclization with hydrazine hydrate. Both methods have been reported to yield high purity this compound.
特性
IUPAC Name |
methyl 2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18(23)17(14-8-4-2-5-9-14)21-16(22)12-15(13-19-21)20-10-6-3-7-11-20/h2,4-5,8-9,12-13,17H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKMCAVIMWGTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N2C(=O)C=C(C=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060695.png)
![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)
![2-({[2-(2,4-dichlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6060701.png)


![4-methoxy-N-(2-methoxyethyl)-2-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6060750.png)

![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-phenylethyl)piperidine](/img/structure/B6060774.png)
![1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide](/img/structure/B6060780.png)
![5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxo-2-pentanone](/img/structure/B6060787.png)
![N-(4-ethoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6060791.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B6060796.png)
